molecular formula C10H7N3O B11909326 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile

3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile

Cat. No.: B11909326
M. Wt: 185.18 g/mol
InChI Key: MWSKGMAXRLVWMA-UHFFFAOYSA-N
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Description

3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS: 570415-48-4, MF: C₁₀H₇N₃O) is a heterocyclic compound featuring a fused pyrazole-pyridine core substituted with an acetyl group at position 3 and a carbonitrile group at position 5 (Figure 1). Its structural uniqueness lies in the electron-withdrawing carbonitrile and acetyl groups, which influence reactivity, solubility, and biological interactions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3-acetylpyrazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C10H7N3O/c1-7(14)9-6-12-13-3-2-8(5-11)4-10(9)13/h2-4,6H,1H3

InChI Key

MWSKGMAXRLVWMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CN2N=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with pyridine derivatives under controlled conditions . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile exhibits various pharmacological activities, making it a candidate for multiple therapeutic applications:

  • Hypotensive and Coronary Vasodilating Effects : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, possess significant hypotensive properties. In studies involving spontaneous hypertensive rats, these compounds showed marked reductions in blood pressure and increased coronary flow in isolated guinea pig hearts. This indicates their potential use as cardiovascular agents aimed at managing hypertension and improving coronary circulation .
  • Selective Inhibition of Phosphoinositide 3-Kinase : The compound has been identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). This pathway is crucial in various cellular processes such as growth and metabolism. Inhibition of PI3K is being explored as a therapeutic strategy for treating inflammatory and autoimmune diseases . The compound's efficacy was demonstrated through cellular assays where it inhibited proliferation in cancer cell lines like Caco-2 and PC3MM2 .

Synthesis and Derivatives

The synthesis of this compound involves several methodologies that can yield derivatives with enhanced biological activities:

  • Synthesis Pathways : The synthesis typically starts from readily available pyrazole derivatives, which undergo acetylation followed by nitrilation to yield the target compound. Various reaction conditions can be optimized to enhance yield and purity .
  • Derivatives and Their Activities : The compound serves as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles. For instance, modifications at the 3-position of the pyrazole ring can lead to compounds with enhanced selectivity and potency against specific targets like PI3K or other kinases involved in cancer progression .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • Anticancer Activity : A study evaluated a series of pyrazolo derivatives against different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents . For example, compounds derived from 3-acetylpyrazolo[1,5-a]pyridine showed IC50 values in the low micromolar range against prostate cancer cells.
  • Anti-inflammatory Properties : Other derivatives have been assessed for their anti-inflammatory effects. Some exhibited activities comparable to established anti-inflammatory drugs like indomethacin, showcasing their potential for treating inflammatory diseases .

Data Table of Biological Activities

CompoundActivity TypeTarget/Cell LineIC50 Value (μM)Reference
This compoundHypotensive EffectsSHR Model-
Derivative AAnticancer ActivityCaco-20.018
Derivative BAnti-inflammatoryMCF-7Comparable to Indomethacin
Derivative CPI3K InhibitionPC3MM2Low μM

Mechanism of Action

The mechanism of action of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyridine Derivatives

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS: 1233326-34-5, MF: C₁₁H₉N₃O) Key Difference: The acetyl group (-COCH₃) in the target compound is replaced with a propionyl group (-COCH₂CH₃). Impact: The longer alkyl chain increases lipophilicity (predicted logP: ~1.23 vs. Applications: Used in antibacterial prodrug development due to improved hydrophobic interactions with bacterial enzymes .

Pyrazolo[1,5-a]pyridine-5-carbonitrile (CAS: 1352903-96-8, MF: C₈H₅N₃)

  • Key Difference : Lacks the acetyl group at position 3.
  • Impact : Reduced steric hindrance and electron-withdrawing effects, leading to weaker binding affinity in kinase inhibition assays compared to acetylated derivatives .
Pyrazolo[1,5-a]pyrimidine Derivatives

7-(Hexahydro-1,3-dioxo-1H-isoindol-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Key Difference: Pyrimidine ring replaces pyridine, with an isoindole-dione substituent. Impact: Enhanced π-π stacking interactions in kinase binding pockets, leading to superior inhibitory activity against bacterial MurC enzymes (MIC₅₀: 0.6–1.4 mg/mL) .

Triazolo[1,5-a]pyridine Derivatives

[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile (e.g., RLY-2608)

  • Key Difference : Triazole ring replaces pyrazole, with a 2-chloro-5-fluorophenyl substituent.
  • Impact : Exhibits 9× improved IC₅₀ for PI3Kα H1047R inhibition compared to pyrazolo derivatives, attributed to stronger hydrogen bonding with kinase ATP pockets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Predicted logP Solubility (µg/mL) pKa
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile C₁₀H₇N₃O 201.19 1.15 12.5 (PBS) -1.37
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile C₁₁H₉N₃O 215.21 1.23 8.2 (PBS) -1.40
Pyrazolo[1,5-a]pyridine-5-carbonitrile C₈H₅N₃ 143.15 0.98 22.0 (PBS) -1.30
RLY-2608 (triazolo derivative) C₁₈H₁₁ClFN₅O 379.77 2.45 1.5 (DMSO) -2.10

Data compiled from .

Biological Activity

3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile is a compound of significant interest due to its promising biological activities, particularly in the context of cancer treatment and as a selective inhibitor of specific kinases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving substituted pyrazoles and pyridines. The synthesis typically involves the reaction of 5-ethyl-1H-pyrazolo[3,4-c]pyridine with various reagents to introduce the acetyl and carbonitrile groups, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the compound's effects on pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancer cells, reporting IC50 values ranging from 0.87 to 4.3 μM . The compound was particularly effective in inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis in PC-3 cells, highlighting its potential as a lead compound for further development in cancer therapy .

PI3 Kinase Inhibition

The compound has also been identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). Inhibition of this pathway is crucial because it plays a significant role in cellular proliferation and survival. Structure-activity relationship studies indicate that specific substitutions on the pyrazolo[1,5-a]pyridine scaffold enhance its inhibitory potency against PI3K, with some derivatives showing IC50 values in the low nanomolar range .

Case Study: Anticancer Activity

A comprehensive investigation into the anticancer properties of this compound revealed that:

  • Cell Lines Tested : MIA PaCa-2, PC-3, SCOV3
  • IC50 Values :
    • MIA PaCa-2: 0.87 μM
    • PC-3: 1.2 μM
    • SCOV3: 4.3 μM
  • Mechanism : Induces G0/G1 phase arrest and apoptosis.

These findings suggest that the compound's mechanism involves disrupting normal cell cycle progression, potentially leading to increased cancer cell death.

Table: Summary of Biological Activities

Activity Cell Line IC50 (μM) Mechanism
Antiproliferative ActivityMIA PaCa-20.87G0/G1 phase arrest
Antiproliferative ActivityPC-31.2Apoptosis induction
Antiproliferative ActivitySCOV34.3Cell cycle disruption
PI3K InhibitionVariousLow nM rangeSelective inhibition of p110α

Future Directions

Given its potent biological activity, further research is warranted to explore:

  • Optimization of Structure : Modifying the chemical structure to enhance selectivity and potency against different cancer types.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating potential synergistic effects with existing chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile?

The synthesis often involves cyclization of pyrazole-amine precursors with acetylating agents. For example, pyrazolo[1,5-a]pyridine derivatives can be synthesized via amidation of carboxylic acid intermediates with primary amines (e.g., using pyrazolo[1,5-a]pyridine-3-carboxylic acids and acetylating agents under reflux conditions) . Key steps include optimizing reaction time and temperature to avoid side products, with yields typically validated by NMR and mass spectrometry.

Q. How is spectroscopic characterization (NMR, IR) utilized to confirm the structure of this compound?

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.5–9.0 ppm) and the acetyl group (δ 2.1–2.5 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for nitrile (C≡N, ~2214 cm⁻¹) and carbonyl (C=O, ~1633 cm⁻¹) groups are critical for functional group identification .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .

Q. What solvent systems and purification methods are recommended for isolating this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility, while purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethyl acetate/ethanol mixtures . Purity is assessed via HPLC (>95% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antifungal vs. antitumor activity may arise from assay conditions (e.g., cell lines, concentration ranges) or structural analogs. For example:

  • Antifungal activity : Reported for derivatives with thioxo groups (73% yield, MIC = 8 µg/mL against Candida spp.) .
  • Antitumor activity : Pyrazolo[1,5-a]pyrimidines with chloromethyl substituents show IC₅₀ = 1.2 µM in kinase inhibition assays . Methodological recommendations : Standardize assays using identical cell lines (e.g., HCT-116 for cytotoxicity) and validate via dose-response curves .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Deep eutectic solvents (DES) : Replace traditional solvents (e.g., DMF) in cyclocondensation reactions, achieving 85–90% yields with easier workup .
  • Catalyst optimization : Use recyclable catalysts (e.g., CuI/ligand systems) to reduce waste .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining yield .

Q. How do crystallographic studies inform the compound’s interaction with biological targets?

X-ray diffraction reveals planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal lattices), which correlate with binding affinity to kinases. For example:

  • Crystal packing : Weak hydrogen bonds form infinite sheets, stabilizing protein-ligand interactions .
  • Electrostatic potential maps : Highlight nucleophilic regions (nitrile, acetyl groups) for targeted modifications .

Comparative Analysis of Structural Analogues

Q. How does the acetyl group at position 3 influence bioactivity compared to carboxamide derivatives?

  • Acetyl derivatives : Exhibit enhanced lipophilicity (logP = 1.8), improving blood-brain barrier penetration in CNS-targeted studies .
  • Carboxamide analogs : Show higher solubility (logS = -3.2) but reduced IC₅₀ values (e.g., 5a–5v series: IC₅₀ = 2.5 µM vs. 1.8 µM for acetylated analogs) . Experimental design : Perform parallel SAR studies using isogenic cell lines to isolate substituent effects .

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